molecular formula C20H12O B077892 1-Hydroxybenzo(a)pyrene CAS No. 13345-23-8

1-Hydroxybenzo(a)pyrene

Cat. No. B077892
CAS RN: 13345-23-8
M. Wt: 268.3 g/mol
InChI Key: GPIRWWPRDKGKPS-UHFFFAOYSA-N
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Description

1-Hydroxybenzo(a)pyrene (1-OHBaP) is a metabolite of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, vehicle exhaust, and charred food. BaP is a potent carcinogen and mutagen that can cause DNA damage and lead to the development of cancer. 1-OHBaP is formed when BaP is metabolized by cytochrome P450 enzymes in the liver. This compound is of great interest to scientists due to its potential role in the development of cancer and other diseases.

Mechanism Of Action

1-Hydroxybenzo(a)pyrene is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and other cellular macromolecules. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage. The exact mechanism by which 1-Hydroxybenzo(a)pyrene induces cancer is not fully understood, but it is believed to involve a complex interplay of genetic and epigenetic factors.

Biochemical And Physiological Effects

Studies have shown that 1-Hydroxybenzo(a)pyrene can induce oxidative stress and inflammation in cells. It has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. These effects can contribute to the development of cancer and other diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Hydroxybenzo(a)pyrene in laboratory experiments is that it is a well-characterized compound that is relatively easy to synthesize and purify. It is also a useful biomarker of exposure to BaP and other PAHs. However, one limitation of using 1-Hydroxybenzo(a)pyrene is that it is a reactive compound that can bind to DNA and other cellular macromolecules, making it difficult to study in vivo.

Future Directions

There are many areas of research that could benefit from further study of 1-Hydroxybenzo(a)pyrene. One potential direction is to investigate the role of 1-Hydroxybenzo(a)pyrene in the development of specific types of cancer, such as lung cancer or breast cancer. Another direction is to explore the effects of 1-Hydroxybenzo(a)pyrene on epigenetic regulation, which could shed light on the mechanisms by which it induces cancer. Finally, researchers could investigate the potential use of 1-Hydroxybenzo(a)pyrene as a biomarker of exposure to environmental pollutants.

Synthesis Methods

1-Hydroxybenzo(a)pyrene can be synthesized in the laboratory by oxidizing BaP with potassium permanganate or hydrogen peroxide. The reaction is typically carried out in a solvent such as dichloromethane or benzene. The resulting product can be purified by column chromatography.

Scientific Research Applications

1-Hydroxybenzo(a)pyrene has been extensively studied for its role in the development of cancer. It is believed to be a key intermediate in the formation of DNA adducts, which are biomarkers of exposure to BaP and other PAHs. Studies have also shown that 1-Hydroxybenzo(a)pyrene can induce oxidative stress and inflammation, which are both implicated in the development of cancer.

properties

IUPAC Name

benzo[a]pyren-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIRWWPRDKGKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158115
Record name 1-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxybenzo(a)pyrene

CAS RN

13345-23-8
Record name 1-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxybenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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